7-Aminonaphthalene-1-carboxylic acid
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Overview
Description
7-Aminonaphthalene-1-carboxylic acid is an aromatic compound with the molecular formula C11H9NO2 It is characterized by a naphthalene ring system substituted with an amino group at the 7th position and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and carboxylation. One common method includes:
Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using reducing agents such as iron filings and hydrochloric acid, yielding 1-aminonaphthalene.
Carboxylation: The amino group is then carboxylated using carbon dioxide under high pressure and temperature to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and catalytic hydrogenation are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 7-Aminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Nitronaphthalene-1-carboxylic acid.
Reduction: 7-Aminonaphthalene-1-methanol.
Substitution: 7-Bromo- or 7-Chloronaphthalene-1-carboxylic acid.
Scientific Research Applications
7-Aminonaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 7-Aminonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Aminonaphthalene-2-carboxylic acid
- 2-Aminonaphthalene-1-carboxylic acid
- 4-Aminonaphthalene-1-carboxylic acid
Comparison: 7-Aminonaphthalene-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds. For instance, the 7-amino group provides different steric and electronic effects compared to the 1- or 2-amino derivatives, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
7-aminonaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBAHPDPLUEECU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562924 |
Source
|
Record name | 7-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-10-0 |
Source
|
Record name | 7-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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